1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
Description
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with two fluorine atoms at the 1- and 4-positions. A sulfanylmethyl (-SCH2-) group attached to the 2-position bridges the core to a 3-chloro-4-fluorophenyl moiety.
Properties
IUPAC Name |
2-chloro-4-[(2,5-difluorophenyl)methylsulfanyl]-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-11-6-10(2-4-13(11)17)18-7-8-5-9(15)1-3-12(8)16/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIIMZILTXVCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction of 1,4-difluorobenzene with a suitable thiol derivative of 3-chloro-4-fluorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Oxidation and Reduction: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide form.
Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Coupled Products: Formed from cross-coupling reactions, leading to more complex aromatic compounds.
Scientific Research Applications
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Materials Science: Used in the synthesis of high-performance organic semiconductors for electronic devices.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its application. In materials science, its electronic properties are exploited to enhance the performance of semiconductors. In pharmaceuticals, the compound’s interactions with biological targets are studied to understand its potential therapeutic effects. The presence of electron-withdrawing groups like fluorine and chlorine can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Structural Analogs and Substituent Effects
Key differences include:
| Compound Name | Substituent at Position 2 | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene | (3-chloro-4-fluorophenyl)sulfanylmethyl | C13H8ClF3S | Bulky aromatic substituent; thioether linkage |
| 1,4-Difluoro-2-(methylsulfonyl)benzene | Methylsulfonyl | C7H6F2O2S | Compact sulfonyl group; electron-withdrawing |
Electronic and Steric Properties :
- The bulky 3-chloro-4-fluorophenyl group introduces steric hindrance, which may reduce reaction rates in crowded environments compared to the smaller methylsulfonyl analog.
Lumping Strategy Considerations :
Compounds with halogen and sulfur-based substituents are often grouped for modeling physicochemical processes due to shared reactivity patterns (e.g., halogen-mediated electrophilic substitution or sulfur’s redox activity) . However, the target compound’s aromatic bulk may necessitate separate treatment in kinetic studies, as steric effects could dominate over electronic similarities.
Limitations in Available Data
Further studies using crystallographic tools (e.g., SHELX for structural refinement or ORTEP for graphical representation ) are required to validate theoretical predictions.
Biological Activity
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a synthetic compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- IUPAC Name: this compound
- Molecular Formula: C13H8ClF2S
- Molecular Weight: 288.7144 g/mol
- CAS Number: Not available
The biological activity of this compound is primarily attributed to its interactions with cellular targets involved in cancer pathways. The compound's structure suggests potential inhibition of key enzymes related to cell proliferation and angiogenesis.
Key Mechanisms:
- Inhibition of Cell Cycle Progression: Similar compounds have been shown to disrupt cell cycle phases, particularly G2/M, leading to apoptosis in cancer cells.
- Angiogenesis Inhibition: Compounds with structural analogies have demonstrated the ability to block angiogenesis, which is crucial for tumor growth and metastasis.
Biological Activity Data
Recent studies have evaluated the antiproliferative effects of various derivatives similar to this compound on different cancer cell lines. Below is a summary table of findings from relevant research:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PIB-SO 36 | HT-29 (Colon) | 0.5 | Cell cycle arrest at G2/M |
| PIB-SO 44 | M21 (Melanoma) | 0.8 | Disruption of microtubules |
| PIB-SO 45 | MCF7 (Breast) | 0.6 | Induction of apoptosis |
*IC50 values indicate the concentration required to inhibit cell growth by 50%.
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative activity of various phenyl sulfonate derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Angiogenesis Inhibition
In chick chorioallantoic membrane assays, compounds structurally related to this compound were shown to effectively block angiogenesis and reduce tumor growth. These findings support the potential therapeutic applications of this compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
